molecular formula C19H25NO2 B426197 N-(2-adamantyl)-4-ethoxybenzamide

N-(2-adamantyl)-4-ethoxybenzamide

Cat. No.: B426197
M. Wt: 299.4g/mol
InChI Key: AAXPZBIRYDTEFJ-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzene ring linked to an adamantyl group via an amide bond. The adamantyl moiety, a rigid bicyclic hydrocarbon, imparts significant steric bulk and lipophilicity, which can enhance membrane permeability and metabolic stability. The ethoxy group at the para position contributes electronic effects (e.g., electron-donating resonance) and modulates solubility. This compound is of interest in medicinal chemistry, particularly in targeting central nervous system (CNS) disorders or infections, where adamantane derivatives are historically significant (e.g., amantadine) .

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4g/mol

IUPAC Name

N-(2-adamantyl)-4-ethoxybenzamide

InChI

InChI=1S/C19H25NO2/c1-2-22-17-5-3-14(4-6-17)19(21)20-18-15-8-12-7-13(10-15)11-16(18)9-12/h3-6,12-13,15-16,18H,2,7-11H2,1H3,(H,20,21)

InChI Key

AAXPZBIRYDTEFJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
N-(4-ethoxyphenyl)-1-adamantanecarboxamide Adamantane carboxamide + 4-ethoxyphenyl 299.41 g/mol Lipophilic; potential CNS activity
N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide 4-ethoxybenzamide + sulfonylchloropyridine 344.27 g/mol Enhanced acidity; antimicrobial
N-(4-fluorophenyl)-N-(1-oxo-isoquinolinyl)-4-ethoxybenzamide Bis-amide with fluorophenyl and isoquinolinyl Not reported Anticancer candidate
N-[3-(diethylamino)propyl]-4-ethoxybenzamide 4-ethoxybenzamide + diethylaminopropyl 307.38 g/mol Increased water solubility
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo + nitro/methoxy groups Not reported Crystallographic studies
Key Observations:
  • Adamantyl vs. Pyridine/Sulfonyl Groups : The adamantyl group in N-(2-adamantyl)-4-ethoxybenzamide confers greater rigidity and lipophilicity compared to sulfonylpyridine derivatives (e.g., ), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Electronic Effects : The 4-ethoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups like nitro or bromo in analogs such as 4MNB. This difference influences reactivity and binding interactions .
  • Solubility Modulation: Aminoalkyl substituents (e.g., diethylaminopropyl in ) enhance solubility through ionization, whereas adamantyl groups prioritize lipid solubility .

Physicochemical Properties

  • logP and Solubility: Adamantyl derivatives generally exhibit higher logP values (e.g., ~4–5) compared to aminoalkyl-substituted benzamides (logP ~2–3), as seen in . This impacts bioavailability and formulation strategies .
  • Thermal Stability : Adamantyl’s rigid structure enhances thermal stability, advantageous for solid-state applications (e.g., crystallography in ) .

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